2-(2,3-Difluorophenyl)pyridine-5-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9F2NO |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
[6-(2,3-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-6,16H,7H2 |
InChI Key |
YXWUAFQUCBZUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,3 Difluorophenyl Pyridine 5 Methanol and Structural Analogues
Retrosynthetic Approaches and Key Bond Disconnections
Retrosynthetic analysis of 2-(2,3-difluorophenyl)pyridine-5-methanol reveals several logical disconnections. The most prominent of these is the carbon-carbon bond between the pyridine (B92270) and the difluorophenyl ring. This disconnection points towards a cross-coupling reaction as the key synthetic step. Another important consideration is the introduction of the methanol (B129727) group at the 5-position of the pyridine ring, which can be approached either by starting with a pre-functionalized pyridine or by late-stage functionalization.
The primary retrosynthetic disconnection is illustrated below:
Figure 1: Retrosynthetic Disconnection of this compound
This approach simplifies the synthesis into the preparation of two key building blocks: a suitable 2,3-difluorophenyl nucleophile or electrophile and a correspondingly functionalized pyridine coupling partner.
Construction of the 2-Arylpyridine Core
The formation of the 2-arylpyridine scaffold is a cornerstone of the synthesis of the target molecule and its analogs. Cross-coupling reactions are the most powerful and widely used methods for this purpose.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a highly versatile and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. researchgate.net In the context of synthesizing this compound, this would involve the reaction of a 2,3-difluorophenylboronic acid or its ester with a 2-halopyridine derivative bearing a methanol or a protected methanol group at the 5-position. nih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A plausible synthetic route utilizing a Suzuki-Miyaura coupling is the reaction between 2,3-difluorophenylboronic acid and (6-chloropyridin-3-yl)methanol. The choice of catalyst, base, and solvent is crucial for the success of this transformation, especially when dealing with heteroaryl halides which can sometimes be challenging substrates.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling to form 2-Arylpyridines
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Water | High | researchgate.net |
| 3-Chloropyridine | Phenylboronic acid | Pd(dppb)Cl₂ | K₂CO₃ | Toluene/Water | 71 | acs.org |
| 2-Chloropyrimidine | (2-PrOC₆H₄)B(OH)₂ | Pd(dppb)Cl₂ | K₂CO₃ | Toluene/Water | 98 | acs.org |
| 2-Halopyridines | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Aqueous isopropanol | Good | researchgate.net |
Note: This table presents examples of related reactions to illustrate typical conditions. Specific optimization for the synthesis of this compound would be required.
Alternative Carbon-Carbon Bond Forming Reactions for Pyridine Ring Systems
While Suzuki-Miyaura coupling is a primary choice, other methods for constructing the 2-arylpyridine core exist. C-H arylation of pyridines offers an alternative, atom-economical approach. nih.govresearchgate.net This method involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide, often catalyzed by palladium. nih.gov For instance, the C-H arylation of pyridines with electron-withdrawing groups has been shown to proceed with high regioselectivity. nih.govresearchgate.net Another approach involves the use of pyridine N-oxides, which can be arylated at the C2-position with arylboronic esters using a copper catalyst. rsc.org
Electrochemical cross-coupling reactions catalyzed by nickel-2,2′-bipyridine complexes also provide a route to 2-arylpyridines from 2-halopyridines and aryl halides. researchgate.net Furthermore, reactions of organolithium reagents with pyridine can also form the desired C-C bond. capes.gov.br
Introduction of Fluorine Atoms into Pyridine and Phenyl Moieties
The presence of the 2,3-difluoro substitution pattern on the phenyl ring is a key structural feature. This is typically achieved by using a starting material that already contains this difluorinated motif, such as 2,3-difluorophenylboronic acid. However, methods for the direct fluorination of aromatic systems are also of significant interest.
Regioselective Difluoromethylation and Fluorination Strategies
Direct regioselective fluorination of a pre-formed 2-phenylpyridine (B120327) scaffold to achieve the 2,3-difluoro pattern is challenging. More commonly, fluorination strategies are employed to introduce fluorine onto the pyridine ring itself. For instance, Selectfluor® has been used in palladium-catalyzed C-H fluorination of aromatic compounds. rsc.org Other methods for regioselective fluorination, such as those employing I(I)/I(III) catalysis, have been developed for other unsaturated systems and highlight the ongoing innovation in this area. nih.gov
Dearomatization-Hydrogenation Routes for Fluorinated Piperidine Intermediates
For the synthesis of structural analogues, specifically fluorinated piperidines, a powerful strategy involves the dearomatization-hydrogenation of fluorinated pyridines. nih.govspringernature.comnih.gov A one-pot rhodium-catalyzed dearomatization-hydrogenation process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govspringernature.comnih.gov This method often utilizes a rhodium catalyst in the presence of an additive like pinacol (B44631) borane (B79455) (HBpin) followed by hydrogenation. springernature.com
A simple and robust palladium-catalyzed cis-selective hydrogenation of fluoropyridines has also been developed to produce a wide range of (multi)fluorinated piperidines. springernature.com These methods are particularly valuable for creating saturated heterocyclic structures with defined stereochemistry of the fluorine substituents.
Elaboration of the 5-Hydroxymethyl Functionality
The introduction of a hydroxymethyl group at the 5-position of the pyridine ring is a key synthetic step. This functionality is typically installed via the reduction of a corresponding carboxylic acid or its ester derivative. A common precursor for this transformation is a pyridine-5-carboxylate ester.
One plausible and widely used method involves the reduction of an ester, such as methyl 6-(2,3-difluorophenyl)nicotinate, to the desired alcohol. This reduction can be achieved with high efficiency using standard reducing agents.
Common Reducing Agents for Ester to Alcohol Conversion:
| Reducing Agent | Typical Solvent(s) | Temperature Conditions | Notes |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | Highly reactive, non-selective, requires anhydrous conditions. |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Room temperature to reflux | Milder than LiAlH₄, often used in combination with a Lewis acid for ester reduction. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Dichloromethane (DCM) | -78 °C to 0 °C | Can offer high selectivity and avoids over-reduction. |
For instance, the conversion of 5-(hydroxymethyl)furfural to 6-(hydroxymethyl)pyridin-3-ol (B1203515) highlights a pathway where a hydroxymethyl group is retained during ring transformation, a concept adaptable to pyridine synthesis. alfa-chemical.com In a more direct synthetic sequence pertinent to the target molecule, one would typically first construct the 2-arylpyridine core and then perform the reduction. For example, a precursor like methyl 6-chloronicotinate could undergo a cross-coupling reaction, followed by reduction of the ester group to the primary alcohol. This two-step process ensures the preservation of the hydroxymethyl moiety while avoiding potential interferences with the coupling reaction.
Synthesis of Related Difluorophenyl Pyridine Derivatives and Libraries
The core of synthesizing this compound and related derivatives lies in the formation of the carbon-carbon bond between the pyridine and the difluorophenyl rings. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose, coupling a pyridine halide or sulfonate with a phenylboronic acid. nih.govnih.gov
A general synthetic route would involve the coupling of a pyridine derivative, such as (6-chloropyridin-3-yl)methanol or its protected form, with (2,3-difluorophenyl)boronic acid. The choice of starting materials is crucial and often dictated by commercial availability and reactivity. For library synthesis, variations in both the pyridine and the boronic acid components allow for the rapid generation of diverse analogues. For example, using different di- or trifluorophenylboronic acids can produce a range of compounds with varied fluorine substitution patterns.
The synthesis of related structures like 2,3-dichloro-5-trifluoromethyl pyridine often starts from materials like 3-methylpyridine (B133936) or 2-chloro-5-trifluoromethylpyridine, undergoing chlorination and fluorination steps. alfa-chemical.com Similarly, the synthesis of [5-(2,5-difluorophenyl)pyridin-3-yl]methanol (a structural isomer of the target compound) has been reported, indicating the feasibility of coupling difluorophenyl groups to a pyridine-methanol scaffold. lookchem.com
Examples of Synthesized Difluorophenyl Pyridine Derivatives:
| Compound Name | Synthetic Method Highlight | Precursors | Reference |
| 2-Arylpyridines | Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride (B91410), Arylboronic acids | nih.gov |
| 2,3-Dichloro-5-trifluoromethyl pyridine | Chlorination/Fluorination | 2,3-dichloro-5-trichloromethylpyridine, Anhydrous HF | alfa-chemical.com |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Halogen Exchange Fluorination | Polychlorinated pyridine, Cesium fluoride (CsF) | googleapis.com |
| [5-(2,5-Difluorophenyl)pyridin-3-yl]methanol | Not detailed, likely Suzuki Coupling | 5-Bromo-3-(hydroxymethyl)pyridine, (2,5-Difluorophenyl)boronic acid | lookchem.com |
Catalytic Systems and Reaction Optimization in Complex Pyridine Synthesis
The success of synthesizing complex pyridines via cross-coupling reactions is highly dependent on the catalytic system and reaction conditions. Palladium-based catalysts are most commonly employed for Suzuki-Miyaura reactions. The choice of ligand, base, and solvent plays a critical role in achieving high yields and purity.
For the coupling of pyridine-based electrophiles, electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step. A study on the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) identified Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) as an effective catalyst. nih.govnih.gov Optimization of this reaction involved screening various phosphine ligands and palladium sources, revealing that ligand bite angle and steric hindrance significantly impact reaction efficiency. nih.gov
Nickel-catalyzed cross-coupling reactions also present a viable alternative, especially for activating challenging C-F bonds in polyfluorinated pyridines. researchgate.net These systems can offer different regioselectivity compared to palladium catalysts.
Key Parameters for Reaction Optimization:
| Parameter | Common Options | Role in Reaction |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalyst that forms the active Pd(0) species. |
| Ligand | PPh₃, dppf, RuPhos, XPhos | Stabilizes the metal center, influences reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄ | Activates the boronic acid and facilitates transmetalation. |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile (often with water) | Solubilizes reactants and influences catalyst stability and activity. |
| Temperature | 65 °C - 120 °C | Affects reaction rate and catalyst stability. |
The development of robust catalytic systems is essential for the efficient and scalable synthesis of libraries of difluorophenyl pyridine derivatives, enabling further exploration of their chemical and biological properties.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 2,3 Difluorophenyl Pyridine 5 Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(2,3-Difluorophenyl)pyridine-5-methanol, ¹H and ¹³C NMR would be essential for mapping the proton and carbon framework of the molecule.
High-Field and Multi-dimensional NMR for Complex Structure Determination
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. This would unambiguously piece together the difluorophenyl and pyridine (B92270) rings and confirm the position of the methanol (B129727) substituent. However, no published spectra or detailed chemical shift and coupling constant data for this compound are available.
Fluorine-19 NMR for Elucidating Fluorine Environments
Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy would be a critical tool. bldpharm.comlookchem.com This technique is highly sensitive to the local electronic environment of the fluorine nuclei, providing distinct signals for each fluorine atom and revealing coupling information with neighboring protons and the other fluorine atom. lookchem.combldpharm.com This data is crucial for confirming the 2,3-difluoro substitution pattern on the phenyl ring. Unfortunately, specific ¹⁹F NMR data for the title compound could not be sourced.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide the high-accuracy mass measurement of the molecular ion of this compound, allowing for the determination of its exact elemental formula (C₁₂H₉F₂NO). This is a definitive method for confirming the compound's composition. No specific HRMS data for this compound has been reported in the available literature.
Ionization Techniques for Structural Information
Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) would be used to generate ions for mass analysis. The resulting mass spectrum would show the molecular ion peak and various fragment ion peaks. The fragmentation pattern would offer valuable clues about the compound's structure, for instance, the loss of the methanol group or fragmentation of the pyridine or difluorophenyl rings. This empirical data is currently unavailable.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C-F stretches, and various vibrations of the pyridine and benzene (B151609) rings. These spectra serve as a "molecular fingerprint" for the compound. While general vibrational frequencies for pyridine and fluorobenzene (B45895) derivatives are known, the specific IR and Raman spectra for this compound are not documented in public databases or scientific journals.
Computational Chemistry and Theoretical Investigations of 2 2,3 Difluorophenyl Pyridine 5 Methanol Systems
Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Structure Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (a local minimum on the potential energy surface) and for calculating various electronic properties.
In a typical DFT study, the geometry of a molecule like 2-(2,3-Difluorophenyl)pyridine-5-methanol would be optimized using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). The optimization process adjusts bond lengths, bond angles, and dihedral angles until the lowest energy state is found. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum.
For example, a theoretical study on the related compound (RS)-(4-fluorophenyl)(pyridine-2yl)methanol used DFT at the B3LYP/6-311++G(d,p) level to determine its optimized structural parameters. The calculations revealed key bond lengths and angles that define its three-dimensional shape. Similar calculations for this compound would yield a detailed picture of its geometry.
| Parameter | Value |
|---|---|
| C-O Bond Length | 1.427 Å |
| C-F Bond Length | 1.355 Å |
| O-H Bond Length | 0.962 Å |
| C-O-H Bond Angle | 107.8° |
| Pyridine (B92270) C-N-C Bond Angle | 117.5° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. cardiff.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). chemrxiv.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates lower kinetic stability and higher chemical reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.435 |
| LUMO | -1.133 |
| Energy Gap (ΔE) | 5.302 |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.org An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate charge distribution. researchgate.net
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.
Blue regions represent positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms.
Green regions denote neutral or zero potential.
In studies of similar molecules like (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, MEP plots show that the most negative potential is located around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, identifying them as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group shows the most positive potential, marking it as a primary site for nucleophilic interaction. researchgate.net This analysis helps to understand how the molecule will interact with other charged species, which is fundamental to predicting its binding behavior at receptor sites. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure of a molecule, including charge transfer, delocalization of electron density, and conjugative interactions. dntb.gov.uascbt.com This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their importance. researchgate.netutrgv.edu
A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electron delocalization and stabilization of the molecule. nih.gov Common interactions studied include those between lone pairs (LP) and antibonding orbitals (π* or σ*), as well as between bonding orbitals (π or σ) and their corresponding antibonding orbitals.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C-C)pyridine | ~20-40 |
| LP (2) O | σ* (C-H)methanol | ~5-15 |
| π (C-C)phenyl | π* (C-C)phenyl | ~15-25 |
| σ (C-H) | σ* (C-C) | ~2-5 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, an MD simulation would provide insights into:
Conformational Landscape: The molecule is not rigid and can adopt various shapes (conformations) due to the rotation around its single bonds. MD simulations can explore these different conformations and determine their relative stabilities.
Intermolecular Interactions: When simulated in a solvent like water, MD can show how the molecule forms hydrogen bonds and other non-covalent interactions. In the context of drug design, simulating the molecule with a target protein can reveal its binding mode, stability within the active site, and key interactions that contribute to binding affinity. researchgate.net
Studies on the pyrolysis of pyridine, for instance, have used reactive MD simulations to understand reaction mechanisms at a molecular level, demonstrating the power of this technique to probe dynamic chemical processes. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a molecule with one of its physicochemical properties. The basic strategy is to find a quantitative relationship between molecular descriptors (numerical values derived from the chemical structure) and an experimental property.
A QSPR study for a series of compounds related to this compound would involve:
Data Set Compilation: Gathering a set of molecules with known experimental data for a specific property (e.g., boiling point, water solubility, or biological activity).
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule, which can encode topological, electronic, or geometric features.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that predicts the property based on the most relevant descriptors.
Validation: Testing the model's predictive power using an external set of molecules or cross-validation techniques.
While no specific QSPR model for this compound has been reported, this methodology could be applied to predict its properties based on a database of related pyridine derivatives.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states.
For this compound, computational methods could be used to investigate:
Synthesis Pathways: Modeling the proposed steps in its synthesis to determine the most energetically favorable route.
Transition State Structures: Identifying the high-energy transition state structure that connects reactants to products. The properties of the transition state are critical for understanding how the reaction proceeds.
For example, computational studies on the methylation of nickel complexes have used DFT to investigate different possible reaction mechanisms (like SN2 or radical pathways) and their energetics. Similarly, the mechanism of CO2 hydrogenation to methanol has been investigated in detail using DFT to calculate activation barriers for different steps. chemrxiv.orgnih.gov These approaches could be directly applied to understand the reactivity and transformation of this compound.
Mechanistic Organic Chemistry Studies of Pyridine 5 Methanol Reactivity and Transformations
Reactivity of the Pyridine (B92270) Ring System Bearing Difluorophenyl and Methanol (B129727) Substituents
The reactivity of the pyridine ring in 2-(2,3-Difluorophenyl)pyridine-5-methanol is dictated by the interplay of its constituent parts: the inherent electron-deficient nature of the pyridine nitrogen, the strong inductive electron-withdrawing effect of the 2,3-difluorophenyl group, and the electronic influence of the 5-hydroxymethyl substituent. Pyridine itself is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. bohrium.comrsc.org The presence of a difluorophenyl group at the C2 position further deactivates the ring towards electrophiles and significantly activates it for nucleophilic aromatic substitution (SNAr). bohrium.comrsc.org
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems, including substituted pyridines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com
In the case of this compound, the pyridine ring is highly activated for SNAr at positions ortho and para to the nitrogen atom (C2, C4, C6) due to the nitrogen's electron-withdrawing nature. wikipedia.orgyoutube.com The 2,3-difluorophenyl group, with its two highly electronegative fluorine atoms, exerts a powerful inductive-withdrawing effect, further increasing the electrophilicity of the pyridine ring. Although halogens are typically the leaving groups in SNAr reactions, the fluorine atoms on the phenyl ring are generally unreactive under standard SNAr conditions. Instead, a suitable leaving group on the pyridine ring, such as a halide at the C4 or C6 position, would be readily displaced by nucleophiles.
The presence of fluorine as a leaving group on an aromatic ring often leads to a faster reaction compared to other halogens. youtube.com This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com
| Reaction Type | Typical Nucleophiles | Leaving Group Position | General Conditions | Notes |
| SNAr | Alkoxides (RO⁻), Thiolates (RS⁻), Amines (RNH₂) | C4, C6 on Pyridine Ring | Elevated temperatures, Polar aprotic solvents (e.g., DMSO, DMF) | The difluorophenyl group at C2 and the pyridine nitrogen activate the C4 and C6 positions for nucleophilic attack. |
Regioselectivity in Electrophilic and Nucleophilic Additions
The regioselectivity of chemical reactions involving the this compound ring system is a direct consequence of the electronic properties of its substituents.
Nucleophilic Addition: The pyridine ring is inherently susceptible to nucleophilic attack at the C2, C4, and C6 positions. rsc.orgwikipedia.org The powerful electron-withdrawing 2,3-difluorophenyl group at the C2 position significantly enhances the electrophilicity of the ring, particularly at the C4 and C6 positions, making them the most probable sites for nucleophilic attack. The 5-hydroxymethyl group is generally considered a weak electron-withdrawing group through induction, which would slightly enhance reactivity at the ortho (C4, C6) and para (C2) positions relative to it, further favoring attack at C4 and C6. In reactions like the Chichibabin reaction, where hydride is displaced, attack is favored at the ortho and para positions to the nitrogen. wikipedia.orgyoutube.com
Electrophilic Addition: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring. rsc.orgnih.gov If forced, substitution typically occurs at the C3 and C5 positions, which are the least deactivated. rsc.org In this compound, the C2 and C5 positions are already substituted. The strong deactivating effect of the difluorophenyl group would make electrophilic attack on the pyridine ring even more challenging. Any potential electrophilic substitution would most likely occur at the C3 position, the only remaining position that is meta to the deactivating nitrogen.
| Reaction Type | Predicted Site of Attack | Influencing Factors |
| Nucleophilic Addition | C4 and C6 | Electron-withdrawing pyridine nitrogen; Strong inductive effect of the 2,3-difluorophenyl group. |
| Electrophilic Addition | C3 | Deactivating pyridine nitrogen; Deactivating 2,3-difluorophenyl group. |
Role of Pyridine Nitrogen in Complex Formation and Reactivity
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring plays a crucial role in the molecule's ability to form coordination complexes with transition metals. mdpi.comwikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, acting as monodentate or, in more complex structures, as part of a bidentate or tridentate chelate. mdpi.comnih.govmdpi.com In this compound, the nitrogen can coordinate to a metal center, a process that can influence the reactivity of the entire molecule. mdpi.comwikipedia.org
This coordination can:
Activate the Ring: Metal coordination can alter the electronic properties of the pyridine ring, sometimes facilitating reactions that are otherwise difficult. For instance, coordination to a transition metal can enable C-H activation at various positions on the ring. nih.govnih.gov
Serve as a Directing Group: The nitrogen atom can direct catalytic functionalization to specific positions, often the C2 or C6 (ortho) positions. nih.gov
Catalyze Reactions: The pyridine nitrogen itself can act as a catalyst. For example, in acylation reactions, pyridine can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. stackexchange.com The 5-hydroxymethyl group could potentially participate in these processes, for example, through intramolecular catalysis or by forming a chelate with a metal center along with the pyridine nitrogen. nih.gov
Chemical Transformations at the 5-Hydroxymethyl Group
The 5-hydroxymethyl group (-CH₂OH) is a versatile functional group that can undergo a variety of chemical transformations, providing a handle for further molecular elaboration.
Oxidation and Reduction Pathways
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde (2-(2,3-difluorophenyl)pyridine-5-carbaldehyde) or further to the carboxylic acid (2-(2,3-difluorophenyl)pyridine-5-carboxylic acid). The choice of oxidizing agent determines the final product. Mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will generally lead to the carboxylic acid. In some cases, oxidation of pyridine methanols can directly lead to esters under specific conditions, for example using silver(I) oxide and an alkyl iodide. researchgate.net
Reduction: While the 5-hydroxymethyl group is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for carboxylic acids. Catalytic hydrogenation can also be employed.
| Transformation | Starting Material | Product | Typical Reagents |
| Mild Oxidation | This compound | 2-(2,3-Difluorophenyl)pyridine-5-carbaldehyde | MnO₂, PCC, DMP |
| Strong Oxidation | This compound | 2-(2,3-Difluorophenyl)pyridine-5-carboxylic acid | KMnO₄, Jones Reagent |
| Reduction | 2-(2,3-Difluorophenyl)pyridine-5-carbaldehyde | This compound | NaBH₄, H₂/Catalyst |
| Reduction | 2-(2,3-Difluorophenyl)pyridine-5-carboxylic acid | This compound | LiAlH₄, BH₃·THF |
Derivatization Reactions (e.g., Esterification, Etherification, Halogenation)
The hydroxyl group of this compound is amenable to a range of derivatization reactions.
Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. google.com Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine, provides a high-yielding route to the corresponding ester. stackexchange.com
Etherification: Ether derivatives can be synthesized, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br) to form a halomethylpyridine derivative. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation. These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions. The halogenation of hydroxypyridines can sometimes be challenging and may require harsh conditions. google.com However, conversion of the hydroxymethyl group is generally more straightforward.
| Reaction Type | Reactant | Product Type | Typical Reagents/Conditions |
| Esterification | Carboxylic Acid / Acyl Halide | Ester | Acid catalyst (H₂SO₄); or Base (Pyridine, Et₃N) |
| Etherification | Alkyl Halide | Ether | Strong base (NaH), then R-X |
| Halogenation | Halogenating Agent | Halomethylpyridine | SOCl₂, PBr₃, PCl₅ |
Influence of Fluorine Atoms on Aromaticity and Reactivity
The introduction of fluorine atoms onto an aromatic ring, such as in this compound, profoundly influences the molecule's electronic structure, aromaticity, and reactivity. The high electronegativity of fluorine atoms leads to a significant inductive electron-withdrawing effect from the aromatic ring to which they are attached. This effect can alter bond lengths and angles within the ring. For instance, in fluorinated pyridines, the ring angle at the point of fluorination can be enlarged, and adjacent carbon-nitrogen and carbon-carbon bonds may be shortened. deepdyve.com
The electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring, which can create a "π-hole" and make the ring more susceptible to nucleophilic attack. rsc.org In the context of nucleophilic aromatic substitution (SNAr) reactions, the presence of fluorine atoms can significantly accelerate the reaction rate. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. acs.orgnih.gov
The influence of fluorine substitution on the reactivity of pyridines is also dependent on the position of the fluorine atoms. deepdyve.com In the case of this compound, the two fluorine atoms on the phenyl ring primarily influence the electronic properties of that ring, which in turn can electronically influence the attached pyridine ring, albeit to a lesser extent than direct fluorination of the pyridine ring itself.
Table 1: Theoretical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉F₂NO |
| Molecular Weight | 221.21 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Note: The data in this table is computationally generated and has not been experimentally verified.
Dearomatization-Rearomatization Sequences in Pyridine Chemistry
Dearomatization-rearomatization sequences represent a powerful strategy for the functionalization of pyridine rings, which are often challenging to modify directly due to their electron-deficient nature. researchgate.net This approach temporarily disrupts the aromaticity of the pyridine ring to facilitate a chemical transformation, followed by a restoration of the aromatic system in the final product. researchgate.netrsc.org This strategy allows for the introduction of a wide range of functional groups at positions that are not easily accessible through classical electrophilic or nucleophilic substitution reactions. researchgate.net
A common approach involves the activation of the pyridine nitrogen, making the ring more susceptible to nucleophilic attack. This can be achieved through N-alkylation or N-acylation to form a pyridinium (B92312) salt. rsc.orgmdpi.com The resulting pyridinium ion is sufficiently electrophilic to react with various nucleophiles, leading to the formation of a non-aromatic dihydropyridine (B1217469) intermediate. mdpi.com This dearomatized intermediate can then undergo further reactions, such as cycloadditions or reactions with electrophiles. researchgate.netrsc.org
For instance, the reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of a 1,4-dipole, which can then react with other species to form a dearomatized intermediate. researchgate.net This intermediate, which can be considered a dienamine, is nucleophilic and can participate in various one-pot functionalization protocols. researchgate.net The sequence is completed by a rearomatization step, often promoted by an acid or an oxidant, which regenerates the pyridine ring with the newly introduced functionality. researchgate.net
Another strategy involves the use of a chiral copper complex to catalyze the C-4 regioselective addition of nucleophiles to pyridines without pre-activation. mdpi.comnih.gov This process generates unstable N-silyl-1,4-dihydropyridines, which can then be either reduced to piperidines or oxidized back to the aromatic pyridine, thus achieving functionalization. mdpi.comacs.org Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds through the coordination of the pyridine to the metal catalyst, which activates the ring for nucleophilic attack. mdpi.com
In the context of this compound, the pyridine ring could potentially undergo such dearomatization-rearomatization sequences. The specific reaction conditions would determine the site of functionalization. This strategy offers a versatile pathway to synthesize novel derivatives of this compound, which may be of interest for various applications.
Table 2: Examples of Reagents Used in Dearomatization-Rearomatization of Pyridines
| Reagent Class | Specific Example(s) | Role in the Sequence |
| Activating Agents | Methyl Chloroformate, Acetic Anhydride | N-functionalization to form pyridinium salts |
| Nucleophiles | Organometallic reagents, Enolates, Styrenes | Attack the activated pyridine ring to cause dearomatization |
| Cycloaddition Partners | Dimethyl Acetylenedicarboxylate (DMAD) | React with pyridine to form dearomatized intermediates |
| Oxidizing/Rearomatizing Agents | Air (O₂), Acid | Restore the aromaticity of the pyridine ring |
Note: This table provides general examples and is not an exhaustive list.
Lack of Specific Research Data on "this compound" Prevents In-Depth Analysis of Its Synthetic Applications
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound “this compound.” This scarcity of data precludes the creation of a detailed and scientifically accurate article based on the provided outline. The requested sections on its role as a building block in advanced heterocyclic synthesis, strategies for its regioselective and stereoselective functionalization, its influence on the development of novel synthetic methodologies, and its applications in the chiral synthesis of analogues cannot be adequately addressed with the currently available information.
While general principles of pyridine chemistry, heterocyclic synthesis, and chiral catalysis are well-documented, applying these concepts directly to "this compound" without specific experimental evidence would be speculative and would not meet the required standards of scientific accuracy. The transformative potential of a specific chemical compound can only be discussed based on demonstrated synthetic transformations and applications reported in peer-reviewed literature.
The investigation did yield general information on related topics, such as the synthesis of various substituted and chiral pyridines, the importance of fluorinated compounds in medicinal chemistry, and the utility of pyridine derivatives as building blocks in organic synthesis. However, none of the retrieved sources provided the specific data necessary to elaborate on the synthetic applications and transformative potential of "this compound" itself.
Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on the specified compound, the requested article cannot be generated at this time. Further experimental research and publication on the synthesis and reactivity of "this compound" are needed before a comprehensive review of its synthetic applications can be compiled.
Future Research Directions and Emerging Paradigms in Difluorophenyl Pyridine Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The development of efficient and sustainable methods for constructing difluorophenyl pyridine (B92270) cores is a primary focus of contemporary synthetic chemistry. Future research will likely concentrate on overcoming the limitations of traditional cross-coupling reactions, such as harsh reaction conditions and the use of pre-functionalized starting materials.
Transition-metal catalysis, particularly with palladium, has been instrumental in the synthesis of biaryl compounds. However, the focus is shifting towards more sustainable and efficient systems. Recent advances include the use of palladium catalysts that can operate under milder conditions and with lower catalyst loadings. nih.gov The development of ligands that enhance the activity and stability of these catalysts is a key area of investigation. rsc.org For instance, palladium-catalyzed C-H activation has emerged as a powerful tool, allowing for the direct functionalization of pyridine rings without the need for prior halogenation, which improves atom economy. numberanalytics.com
Photoredox catalysis is another rapidly advancing field that offers a green alternative to traditional methods. By using visible light to drive chemical reactions, photoredox catalysis can often proceed at room temperature and with high selectivity. acs.org The generation of radical intermediates under these mild conditions allows for novel bond formations that are not accessible through traditional two-electron pathways. nih.gov Research in this area is focused on developing new photocatalysts with tailored redox potentials and exploring their application in the synthesis of complex pyridine derivatives. nih.govacs.orgafricanjournalofbiomedicalresearch.com
The table below summarizes some of the novel catalytic approaches being explored for the synthesis of functionalized pyridines.
| Catalytic System | Description | Advantages |
| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the pyridine ring, often assisted by a directing group. numberanalytics.com | High atom economy, reduces the need for pre-functionalized substrates. rsc.org |
| Photoredox Catalysis | Utilizes visible light to initiate single-electron transfer processes, generating reactive radical intermediates. acs.orgnih.gov | Mild reaction conditions, high selectivity, access to unique reaction pathways. nih.gov |
| Dual Catalysis | Combines two different catalytic cycles, such as photoredox and transition-metal catalysis, to achieve novel transformations. | Synergistic effects can lead to higher efficiency and new reaction selectivities. |
| Earth-Abundant Metal Catalysis | Employs catalysts based on iron, copper, or nickel as more sustainable alternatives to precious metals like palladium. rsc.org | Lower cost, reduced environmental impact. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
One of the key applications of AI in this context is retrosynthesis planning. ML models can be trained on known reactions to propose synthetic pathways for novel target molecules, potentially identifying more efficient or novel routes that a human chemist might overlook. arxiv.org For heterocyclic compounds, which often have complex reactivity, transfer learning techniques are being developed to improve the accuracy of retrosynthesis predictions, even with limited data on specific ring systems. nih.govacs.org
The table below illustrates the potential impact of AI and ML on the synthesis of difluorophenyl pyridines.
| AI/ML Application | Description | Potential Impact on Difluorophenyl Pyridine Synthesis |
| Retrosynthesis Prediction | Algorithms suggest synthetic routes to a target molecule by working backward from the product. arxiv.org | Faster identification of viable synthetic pathways; discovery of novel and more efficient routes. |
| Reaction Outcome Prediction | Models predict the major product(s) of a reaction given the reactants and conditions. nih.govmit.edu | Reduced experimental effort; avoidance of failed reactions; improved understanding of reaction selectivity. |
| Reaction Condition Optimization | AI optimizes parameters such as catalyst, solvent, temperature, and concentration for maximum yield and purity. | Accelerated process development; more efficient and sustainable syntheses. |
| De Novo Drug Design | Generative models design novel molecules with desired properties, such as specific biological activities. | Design of new difluorophenyl pyridine derivatives with enhanced therapeutic potential. nih.gov |
Exploration of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals. numberanalytics.com For the synthesis of difluorophenyl pyridines, this involves a holistic approach that considers the environmental impact of all aspects of the process, from the choice of starting materials to the final purification steps. africanjournalofbiomedicalresearch.com
A key focus is the use of greener solvents. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research is ongoing into the use of alternative solvents such as water, ionic liquids, and deep eutectic solvents for pyridine synthesis. biosynce.comresearchgate.net In some cases, solvent-free reaction conditions can be achieved, further reducing the environmental footprint of the synthesis. rsc.org
Energy efficiency is another important consideration. Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. numberanalytics.comnih.gov The use of highly efficient catalysts, as discussed in section 7.1, also contributes to energy savings by enabling reactions to proceed under milder conditions. rsc.org
The use of renewable feedstocks and the development of catalytic cycles that minimize waste are also central to green chemistry. researchgate.netbhu.ac.in This includes designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.
The following table outlines key green chemistry principles and their application to the synthesis of difluorophenyl pyridines.
| Green Chemistry Principle | Application in Difluorophenyl Pyridine Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy and minimizing the use of protecting groups. numberanalytics.com |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. biosynce.comresearchgate.net |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or highly active catalysts to reduce reaction times and temperatures. numberanalytics.comnih.gov |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of the pyridine ring. |
| Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. rsc.orgbhu.ac.in |
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced spectroscopic techniques that allow for the real-time monitoring of chemical reactions are providing unprecedented insights into the catalytic cycles involved in pyridine synthesis and functionalization.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and characterizing reactive intermediates in solution. For example, in situ 19F NMR can be particularly useful for studying reactions involving fluorinated compounds like 2-(2,3-difluorophenyl)pyridine-5-methanol, providing information on the electronic environment of the fluorine atoms as the reaction progresses. nsf.gov
Operando spectroscopy, where a catalytic reaction is monitored under actual operating conditions, is becoming increasingly important for understanding the behavior of heterogeneous catalysts. chimia.chethz.chchimia.ch Techniques such as X-ray absorption spectroscopy (XAS) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can provide information on the structure and oxidation state of a metal catalyst during the reaction. chimia.chyoutube.com This allows for the direct correlation of the catalyst's structure with its activity and selectivity, facilitating the design of more efficient catalysts.
The combination of multiple in situ and operando techniques provides a more complete picture of the reaction mechanism. rsc.org The data obtained from these experiments can be used to validate and refine computational models of the reaction, leading to a synergistic approach to mechanistic investigation.
The table below highlights some of the advanced spectroscopic techniques being used to study the mechanisms of difluorophenyl pyridine synthesis.
| Spectroscopic Technique | Information Provided | Application in Difluorophenyl Pyridine Chemistry |
| In Situ NMR Spectroscopy | Identification and characterization of reaction intermediates and products in solution in real-time. | Elucidation of the mechanism of palladium-catalyzed cross-coupling and C-H activation reactions. nsf.gov |
| Operando X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and coordination environment of a metal catalyst under reaction conditions. chimia.ch | Understanding the dynamic changes in a palladium catalyst during a C-H functionalization reaction. |
| Operando Infrared (IR) Spectroscopy | Monitoring the adsorption and transformation of reactants and intermediates on a catalyst surface. | Studying the interaction of pyridine derivatives with catalyst surfaces. |
| Mass Spectrometry | Identification of transient species and reaction products. | Probing the mechanism of catalytic reactions through the analysis of reaction aliquots. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
